molecular formula C20H26N6O3 B2468951 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1251667-87-4

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2468951
CAS No.: 1251667-87-4
M. Wt: 398.467
InChI Key: PPKIVRIMGVDZFH-UHFFFAOYSA-N
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Description

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyrimidinyl and piperidinyl groups. The final step involves the formation of the spirocyclic structure. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane: shares structural similarities with other spirocyclic compounds and imidazole derivatives.

    Piperidinyl-pyrimidine derivatives: These compounds also feature the piperidinyl and pyrimidine groups but may lack the spirocyclic structure.

    Imidazole derivatives: Compounds with the imidazole core but different substituents.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability, bioavailability, and selectivity for specific molecular targets .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c27-19(25-8-4-20(5-9-25)28-10-11-29-20)16-13-26(15-23-16)18-12-17(21-14-22-18)24-6-2-1-3-7-24/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIVRIMGVDZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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